MFCD18314486

Description

This absence limits the ability to provide a detailed introduction or direct comparison. However, based on the evidence provided, a framework for comparing structurally analogous compounds can be outlined using examples from the literature.

Properties

IUPAC Name |

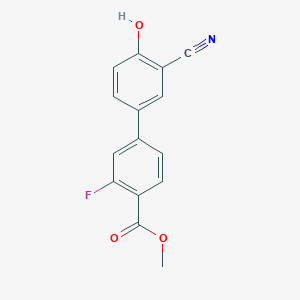

methyl 4-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGNVJWUDDGFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684931 | |

| Record name | Methyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-02-4 | |

| Record name | Methyl 3'-cyano-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methoxycarbonylbenzaldehyde with a suitable cyano precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluoro and methoxycarbonyl groups can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis template based on compounds with similar MDL identifiers and their structural/functional analogs (e.g., , and 14).

Table 1: Key Properties of Selected Compounds

Key Observations:

Structural Similarities :

- CAS 918538-05-3 (MFCD11044885) and CAS 428854-24-4 (MFCD22741544) share nitrogen-rich heterocyclic frameworks, which are common in pharmaceutical intermediates .

- CAS 1761-61-1 (MFCD00003330) and CAS 1046861-20-4 (MFCD13195646) contain halogen substituents (Br, Cl), influencing reactivity and bioavailability .

Synthetic Accessibility :

- Compounds like CAS 918538-05-3 and CAS 1046861-20-4 exhibit moderate synthetic complexity scores (2.07), suggesting feasible laboratory synthesis .

- CAS 1761-61-1 is synthesized via green chemistry methods using recyclable catalysts, highlighting sustainable practices .

Biological Relevance :

- CAS 918538-05-3 shows moderate BBB permeability and P-gp substrate activity, making it a candidate for CNS drug development .

- CAS 428854-24-4, with its fluorinated pyrazolo-pyrimidine core, is structurally analogous to kinase inhibitors, though its biological activity remains unexplored in the evidence .

Safety Profiles :

- Halogenated compounds (e.g., CAS 1761-61-1) often carry hazards like skin irritation (H315) or acute toxicity (H302), necessitating careful handling .

Research Findings and Data Gaps

Absence of MFCD18314486: No peer-reviewed studies or synthetic data for this compound are cited in the evidence. This gap underscores the need for primary literature or proprietary databases to obtain its structural and functional details.

Methodological Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.